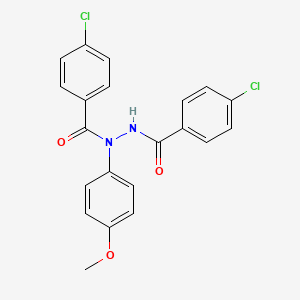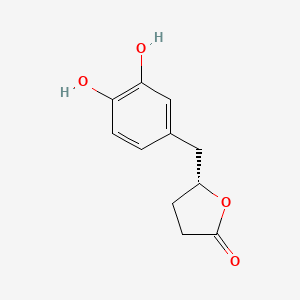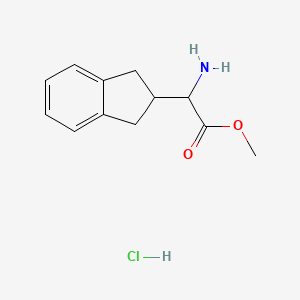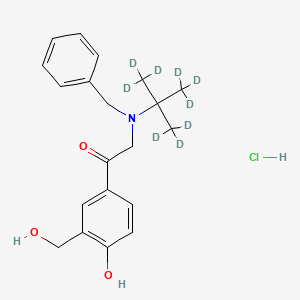![molecular formula C15H34N2O3 B583435 2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid CAS No. 143309-93-7](/img/structure/B583435.png)
2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid is a chemical compound that combines hexanoic acid, 2-ethyl- with 2-((2-(dimethylamino)ethyl)methylamino)ethanol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, compd. with 2-((2-(dimethylamino)ethyl)methylamino)ethanol typically involves the reaction of hexanoic acid, 2-ethyl- with 2-((2-(dimethylamino)ethyl)methylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives.
Scientific Research Applications
2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for its potential therapeutic applications and effects on human health.
Industry: Utilized in industrial processes for the production of various products and materials.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-ethyl-, compd. with 2-((2-(dimethylamino)ethyl)methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 2-ethyl-: A related compound with similar chemical properties.
2-((2-(dimethylamino)ethyl)methylamino)ethanol: Another related compound that shares some structural similarities.
Uniqueness
2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid is unique due to its specific combination of hexanoic acid, 2-ethyl- and 2-((2-(dimethylamino)ethyl)methylamino)ethanol, which imparts distinct chemical and biological properties that are not observed in the individual components alone.
Properties
CAS No. |
143309-93-7 |
|---|---|
Molecular Formula |
C15H34N2O3 |
Molecular Weight |
290.448 |
IUPAC Name |
2-[2-(dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C7H18N2O/c1-3-5-6-7(4-2)8(9)10;1-8(2)4-5-9(3)6-7-10/h7H,3-6H2,1-2H3,(H,9,10);10H,4-7H2,1-3H3 |
InChI Key |
GOEJICMVWJJCDX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.CN(C)CCN(C)CCO |
Synonyms |
Hexanoic acid, 2-ethyl-, compd. with 2-2-(dimethylamino)ethylmethylaminoethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


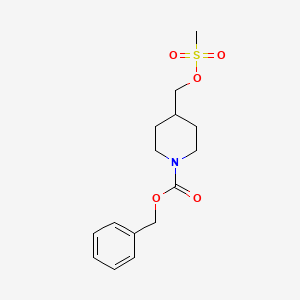
![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)
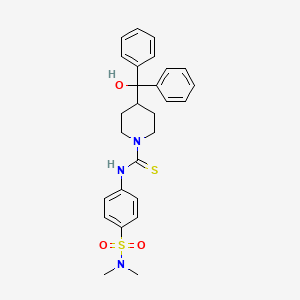
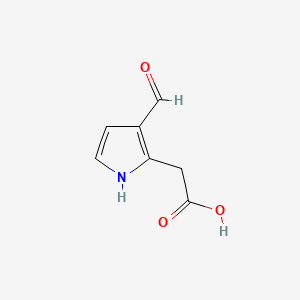
![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)
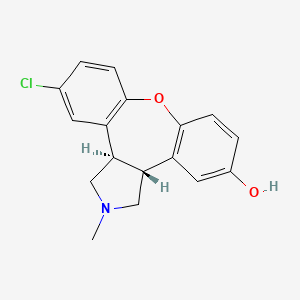
![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

